molecular formula C4H10N2O B8281919 1-Acetylethylenediamine

1-Acetylethylenediamine

Cat. No.: B8281919
M. Wt: 102.14 g/mol
InChI Key: HPYKHRGGYKDQIV-UHFFFAOYSA-N
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Description

Ethylenediamine (1,2-ethanediamine, EDA) is a foundational compound in organic and industrial chemistry, characterized by its two primary amine groups. It serves as a precursor for numerous derivatives, including alkyl-substituted and acetylated variants. Ethylenediamine derivatives are pivotal in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and structural adaptability .

Properties

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

3,4-diaminobutan-2-one

InChI

InChI=1S/C4H10N2O/c1-3(7)4(6)2-5/h4H,2,5-6H2,1H3

InChI Key

HPYKHRGGYKDQIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CN)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally related to ethylenediamine, differing in substituents or functional groups. Key comparisons are drawn from molecular properties, applications, and safety profiles.

Ethylenediamine (EDA)

  • Chemical Formula : C₂H₈N₂
  • Molecular Weight : 60.1 g/mol
  • Properties : Colorless liquid with an ammonia-like odor; highly soluble in water and polar solvents .
  • Applications :
    • Synthesis of chelating agents (e.g., EDTA) .
    • Corrosion inhibitors in industrial fluids .
    • Intermediate for pharmaceuticals and polymers .
  • Safety : Corrosive; requires solvent-resistant gloves (e.g., Neoprene) and adequate ventilation .

N,N-Dimethylethylenediamine (DMEDA)

  • Chemical Formula : C₄H₁₂N₂
  • Molecular Weight : 88.15 g/mol
  • Properties : Volatile liquid with a strong amine odor; soluble in alcohol and ether .
  • Applications :
    • Pharmaceutical intermediate (e.g., synthesis of antihistamines) .
    • Catalyst in organic reactions .
  • Safety : Less volatile than EDA but still irritant; requires similar protective measures .

Ethylenediamine Diacetate

  • Chemical Formula : C₆H₁₆N₂O₄
  • Molecular Weight : 180.2 g/mol
  • Properties : Solid or liquid salt form; improved stability compared to EDA .
  • Applications :
    • Buffer agent in biochemical assays .
    • Intermediate for specialty chemicals .
  • Safety : Lower volatility reduces inhalation risk; still necessitates handling precautions .

N-Methylethylenediamine

  • Chemical Formula : C₃H₁₀N₂
  • Molecular Weight : 74.12 g/mol (estimated)
  • Properties : Moderate solubility in water; used in asymmetric catalysis .
  • Applications :
    • Chiral ligand synthesis .
    • Crosslinking agent in epoxy resins .

Data Tables

Table 1: Molecular and Physical Properties

Compound Formula MW (g/mol) Solubility Boiling Point (°C)
Ethylenediamine (EDA) C₂H₈N₂ 60.1 Miscible in water 117
DMEDA C₄H₁₂N₂ 88.15 Alcohol, ether 120–125
Ethylenediamine Diacetate C₆H₁₆N₂O₄ 180.2 Water, ethanol N/A
N-Methylethylenediamine C₃H₁₀N₂ 74.12 Partial in water ~110

Research Findings

  • Substituent Effects: Alkyl Groups (e.g., DMEDA): Increase hydrophobicity and reduce water solubility, enhancing utility in non-polar reaction media . Acetylated Derivatives (e.g., Diacetate): Improved stability and reduced volatility, making them safer for industrial handling . Methyl/Amino Modifications: Alter electronic properties, enabling applications in asymmetric synthesis and catalysis .
  • Safety Trends :

    • Alkyl-substituted derivatives (DMEDA, Diethylethylenediamine) exhibit lower acute toxicity compared to EDA but retain irritant properties .
    • Salt forms (e.g., Diacetate) mitigate inhalation risks due to reduced vapor pressure .

Q & A

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Wear nitrile or butyl rubber gloves (0.7 mm thickness), tight-fitting safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods or closed systems to avoid inhalation; install safety showers/eye wash stations .
  • Storage : Keep in airtight containers away from oxidizers and moisture at 2–8°C .

How can researchers resolve discrepancies in stability data for this compound across varying pH and temperature conditions?

Q. Advanced Research Focus

  • Method Comparison : Replicate studies using identical buffer systems (e.g., phosphate vs. Tris buffers) and temperature controls (±0.1°C). Discrepancies may arise from buffer-specific catalytic effects .
  • Analytical Consistency : Standardize HPLC protocols (column type, flow rate) to minimize variability. Use accelerated stability testing (40°C/75% RH) to model degradation pathways .
  • Statistical Analysis : Apply ANOVA to identify significant outliers and assess inter-lab variability .

What experimental designs are optimal for studying this compound’s coordination chemistry with transition metals?

Q. Advanced Research Focus

  • Ligand-Metal Binding Assays : Use UV-Vis spectroscopy to monitor complex formation (e.g., λmax shifts for Cu²⁺ complexes) .
  • Stoichiometry Determination : Conduct Job’s plot analysis under inert atmospheres to prevent oxidation .
  • Computational Modeling : Pair experimental data with DFT calculations (e.g., Gaussian 09) to predict binding constants and geometries .

How should researchers validate analytical methods for quantifying this compound in complex matrices?

Q. Advanced Research Focus

  • Calibration Standards : Prepare matrix-matched standards (e.g., spiked serum or environmental samples) to account for interference .
  • Validation Parameters :
    • Linearity : R² ≥ 0.995 over 1–100 µg/mL.
    • Recovery : 90–110% via spike-and-recovery tests.
    • LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively) .

What strategies mitigate contradictions in toxicity data for this compound across in vitro and in vivo studies?

Q. Advanced Research Focus

  • Model Alignment : Use human cell lines (e.g., HepG2) and rodent models under identical exposure durations and concentrations .
  • Metabolite Profiling : Compare metabolic pathways using LC-MS to identify species-specific detoxification mechanisms .
  • Dose-Response Analysis : Apply Hill equation modeling to differentiate threshold effects from linear trends .

How can researchers design experiments to assess this compound’s reactivity in nucleophilic acyl substitution reactions?

Q. Advanced Research Focus

  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with varying nucleophiles (e.g., amines, thiols) .
  • Solvent Effects : Test reactivity in polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) to isolate dielectric contributions .
  • Isotopic Labeling : Incorporate ¹³C-labeled acetyl groups to track substitution sites via NMR .

What methodologies are recommended for evaluating the environmental persistence of this compound?

Q. Advanced Research Focus

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates in soil/water .
  • Photolysis Studies : Exclude solutions to UV light (254 nm) and monitor degradation via LC-MS .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48h EC₅₀) to assess aquatic impact .

Notes

  • Data Gaps : Specific data for this compound are limited; methodologies are extrapolated from ethylenediamine derivatives .
  • Methodological Rigor : Always validate protocols with primary literature and prioritize peer-reviewed sources .

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